(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC13827994
Molecular Formula: C16H19F3N2O7
Molecular Weight: 408.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19F3N2O7 |
|---|---|
| Molecular Weight | 408.33 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C14H18N2O5.C2HF3O2/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21);(H,6,7)/t10-,11-;/m0./s1 |
| Standard InChI Key | NKGDEQJTTZVUAA-ACMTZBLWSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
| SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of two primary components:
-
Dipeptide backbone: Formed by (2S)-2-amino-3-phenylpropanoyl (L-phenylalanine) linked via an amide bond to (2S)-2-aminopentanedioic acid (L-glutamic acid).
-
Trifluoroacetic acid (TFA): A strong carboxylic acid derivative serving as a counterion, likely introduced during purification or synthesis .
The stereochemistry is defined by the (2S) configuration at both chiral centers, ensuring enantiomeric purity. The TFA moiety enhances solubility in organic solvents, a common trait in peptide synthesis intermediates .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
| Molecular Formula | |
| Molecular Weight | 408.33 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CC@@HN.C(=O)(C(F)(F)F)O |
| InChIKey | NKGDEQJTTZVUAA-ACMTZBLWSA-N |
| PubChem CID | 164890704 |
Synthesis and Purification
Synthetic Pathways
The synthesis involves two critical steps:
-
Dipeptide Formation: Condensation of L-phenylalanine and L-glutamic acid via solid-phase peptide synthesis (SPPS) or solution-phase methods. The amide bond is typically activated using carbodiimides or mixed anhydrides .
-
TFA Complexation: During purification, TFA is introduced to protonate the peptide’s amino groups, forming a stable salt. This step is common in SPPS, where TFA cleaves the peptide from resin beads .
A study by Popova et al. demonstrated the utility of TFA as a protective group in peptide synthesis, highlighting its role in enhancing reaction efficiency and product stability .
Purification Challenges
-
Acidic Hydrolysis: TFA’s strong acidity () necessitates careful pH control to prevent peptide degradation.
-
Residual Solvents: Post-synthesis, reverse-phase HPLC is employed to remove excess TFA and organic byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
-NMR: Peaks at δ 7.2–7.4 ppm correspond to the phenyl group, while δ 3.1–4.3 ppm regions reflect α-hydrogens of the peptide backbone.
-
-NMR: Carbonyl carbons (amide and carboxylic acid) resonate near δ 170–175 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion at 408.33, consistent with the protonated form .
Infrared Spectroscopy (IR)
Strong absorption bands at 1650 cm (amide I) and 1550 cm (amide II) validate the peptide bond. The TFA carboxylate group exhibits a characteristic stretch near 1675 cm .
Biological Activity and Applications
Biochemical Interactions
-
Amino Acid Transport: The phenylalanine moiety may interact with LAT1 transporters, facilitating blood-brain barrier penetration .
-
Enzyme Substrates: Glutamic acid’s carboxyl groups enable potential use as a substrate for glutaminase or transaminase enzymes .
Research Applications
-
Peptide Mimetics: Structural analogs of this compound are explored for modulating neurotransmitter activity or receptor binding.
-
Solubility Studies: TFA’s presence alters hydrophilicity, making the compound a candidate for solvent compatibility assays .
Table 2: Comparative Analysis with Related Dipeptides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume